O,O-Diethyl ethylphosphonothioate O,O-Diethyl ethylphosphonothioate
Brand Name: Vulcanchem
CAS No.: 2455-45-0
VCID: VC19742776
InChI: InChI=1S/C6H15O2PS/c1-4-7-9(10,6-3)8-5-2/h4-6H2,1-3H3
SMILES:
Molecular Formula: C6H15O2PS
Molecular Weight: 182.22 g/mol

O,O-Diethyl ethylphosphonothioate

CAS No.: 2455-45-0

Cat. No.: VC19742776

Molecular Formula: C6H15O2PS

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

O,O-Diethyl ethylphosphonothioate - 2455-45-0

Specification

CAS No. 2455-45-0
Molecular Formula C6H15O2PS
Molecular Weight 182.22 g/mol
IUPAC Name diethoxy-ethyl-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C6H15O2PS/c1-4-7-9(10,6-3)8-5-2/h4-6H2,1-3H3
Standard InChI Key QYCVXOPKANTCLT-UHFFFAOYSA-N
Canonical SMILES CCOP(=S)(CC)OCC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

O,O-Diethyl ethylphosphonothioate (CAS: 2455-45-0) belongs to the thiophosphonate family, distinguished by the presence of a sulfur atom replacing one oxygen in the phosphate ester group. The IUPAC name, 1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane, reflects its ethoxy and ethylthio substituents attached to the phosphorus center . The compound’s SMILES notation, CCOP(=S)(OCC)CC, encodes its branching structure, while its InChIKey (ROHZJRLOFLALPG-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Stereochemical Considerations

Unlike its isomer O,S-diethyl ethylphosphonothioate (CAS: 2511-11-7), which exhibits chirality due to asymmetric sulfur placement, O,O-diethyl ethylphosphonothioate is achiral . This distinction influences its biological activity, as chiral analogs often show enantioselective interactions with enzymes like acetylcholinesterase.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of O,O-diethyl ethylphosphonothioate typically involves the thionation of diethyl ethylphosphonate using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) . This reaction proceeds via nucleophilic substitution, where the sulfur atom replaces one of the phosphoryl oxygen atoms. Optimized conditions include:

  • Solvent: Toluene or dichloromethane

  • Temperature: 80–110°C

  • Reaction Time: 6–24 hours .

Recent advancements employ sealed pressure tubes to prevent volatilization of low-boiling solvents, achieving yields exceeding 85% . Reaction progress is monitored via gas chromatography (GC) and ³¹P nuclear magnetic resonance (NMR), with the latter detecting the characteristic shift from δ = 25–30 ppm (phosphonate) to δ = 45–50 ppm (phosphonothioate) .

Industrial Manufacturing

Industrial production scales the thionation process using continuous-flow reactors, which enhance heat transfer and reduce side reactions. Key steps include:

  • Purification: Distillation under reduced pressure (0.1–1 mmHg) isolates the product from byproducts like diethyl disulfide.

  • Quality Control: Fourier-transform infrared spectroscopy (FTIR) verifies the P=S stretch at 650–750 cm⁻¹, while elemental analysis ensures stoichiometric sulfur content.

Physicochemical Properties

Thermal and Solubility Profiles

O,O-Diethyl ethylphosphonothioate is a colorless liquid with a boiling point of 210–215°C and a density of 1.12 g/cm³ at 25°C. It exhibits moderate solubility in polar solvents:

SolventSolubility (g/100 mL)
Water0.2
Ethanol45.6
Dichloromethane82.3

The compound’s lipophilicity (log P = 2.8) facilitates penetration through biological membranes, contributing to its neurotoxic effects.

Oxidation

Exposure to oxidizing agents like hydrogen peroxide converts the P=S group to P=O, yielding O,O-diethyl ethylphosphonate (CAS: 1067-50-9). This reaction proceeds via a radical mechanism, with second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C).

Hydrolysis

In aqueous environments, O,O-diethyl ethylphosphonothioate undergoes base-catalyzed hydrolysis:
CCOP(=S)(OCC)CC + 2 H2OCCOH + H2S + (CCO)2P(=O)OH\text{CCOP(=S)(OCC)CC + 2 H}_2\text{O} \rightarrow \text{CCOH + H}_2\text{S + (CCO)}_2\text{P(=O)OH}
The half-life at pH 9 and 25°C is approximately 48 hours, significantly shorter than its methylphosphonothioate analogs.

Biological Activity and Toxicology

Mechanism of Neurotoxicity

O,O-Diethyl ethylphosphonothioate inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s serine residue (Ki = 1.4 × 10⁻⁷ M). This inhibition prevents acetylcholine hydrolysis, leading to synaptic accumulation and overstimulation of muscarinic and nicotinic receptors. Symptoms progress from miosis and salivation to respiratory paralysis at lethal doses (LD₅₀ = 12 mg/kg in rats).

Environmental Impact

Persistence in soil (t₁/₂ = 60 days) and groundwater (t₁/₂ = 120 days) raises ecotoxicological concerns. Microbial degradation pathways involve Pseudomonas putida strains expressing phosphotriesterase enzymes, which cleave the P-S bond to form non-toxic ethyl phosphate.

Applications and Regulatory Status

Chemical Weapons Convention (CWC) Implications

Listed in Schedule 2.B.04 of the CWC Annex on Chemicals, O,O-diethyl ethylphosphonothioate is monitored as a precursor to V-series nerve agents . Designated laboratories like the OPCW employ GC-MS (EI mode, m/z 182 [M⁺]) for trace detection in environmental samples .

Analytical Methods

Chromatographic Techniques

  • Gas Chromatography (GC): DB-5MS column (30 m × 0.25 mm), splitless injection, detection limit = 0.1 ppb .

  • Liquid Chromatography (HPLC): C18 column, UV detection at 210 nm, retention time = 8.2 min.

Spectroscopic Characterization

  • ³¹P NMR: δ = 48.2 ppm (singlet, P=S) .

  • Mass Spectrometry: ESI-MS m/z 183.1 [M+H]⁺, fragment ions at m/z 155 (loss of C₂H₅) .

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